molecular formula C8H7NO5 B3016954 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde CAS No. 20041-61-6

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde

Cat. No.: B3016954
CAS No.: 20041-61-6
M. Wt: 197.146
InChI Key: PAQVXXZKNYZUOH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.146. The purity is usually 95%.
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Scientific Research Applications

Atmospheric Pollution Research

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde (HMN) is involved in the study of atmospheric pollution. It is identified as a product in the heterogeneous reaction of coniferyl alcohol with NO3 radicals. This reaction, which occurs in the atmosphere, especially at night, leads to various products including HMN. Understanding these reactions is crucial for comprehending the chemical behaviors of compounds like coniferyl alcohol in the atmosphere, which has implications for air quality and pollution studies (Liu, Wen, & Wu, 2017).

Molecular Structure Analysis

HMN's molecular structure and vibrational spectra have been extensively studied using techniques like Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements. These studies help in understanding the molecular geometry, vibrational frequencies, and charge transfer within the molecule, providing valuable insights into its chemical properties (Nataraj, Balachandran, & Karthick, 2011).

Photocatalytic Oxidation

HMN is also relevant in photocatalytic oxidation studies. For instance, the photocatalytic oxidation of benzyl alcohol derivatives using a TiO2/Cu(II)/solar simulated radiation system involves the conversion of methoxybenzyl alcohols into aldehydes, including HMN. This research provides insights into the photocatalytic processes and the influence of substituents like methoxy and nitro groups on these reactions, which is significant for environmental chemistry and photocatalytic applications (Marotta et al., 2013).

Safety and Hazards

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Similar compounds like 2-hydroxy-4-methoxybenzaldehyde have been identified as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic attack on the carbonyl carbon, leading to changes in the molecular structure.

Biochemical Pathways

If it acts as a tyrosinase inhibitor like its analog 2-hydroxy-4-methoxybenzaldehyde , it would affect the melanogenesis pathway, reducing the production of melanin and potentially leading to skin lightening effects.

Properties

IUPAC Name

2-hydroxy-3-methoxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVXXZKNYZUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-61-6
Record name 2-hydroxy-3-methoxy-4-nitrobenzaldehyde
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